1,4-Butanediol, dibenzoate

Description

Contextualization of 1,4-Butanediol (B3395766) Dibenzoate within Ester-Based Compounds Research

1,4-Butanediol dibenzoate is a notable member of the ester-based compounds, a broad class of chemicals that are subjects of extensive research and industrial application. ekb.egresearchgate.net Ester compounds are integral to numerous sectors, including pharmaceuticals, textiles, and food, due to their diverse functionalities. ekb.eg The synthesis of esters, typically through processes like esterification, is a cornerstone of organic chemistry, continually evolving to favor more efficient and environmentally benign methods. researchgate.net

Within this large family, 1,4-butanediol dibenzoate is specifically a diester, characterized by two ester groups in its structure. It belongs to a more focused group of linear alkyl diol dibenzoates, which are being systematically investigated in materials science. scispace.comresearchgate.net Research in this area often involves comparing the properties of diol dibenzoates with varying lengths of the central alkyl diol chain, such as those derived from 1,3-propanediol (B51772), 1,5-pentanediol (B104693), and 1,6-hexanediol, to understand structure-property relationships. scispace.comresearchgate.net This comparative approach helps in tailoring materials for specific performance characteristics. The overarching trend in ester research is a shift towards sustainable and bio-based alternatives to petroleum-derived compounds, driven by environmental concerns and regulatory pressures. businessresearchinsights.com 1,4-Butanediol dibenzoate fits within this trend as it is considered a biodegradable compound. acs.org

Significance of 1,4-Butanediol Dibenzoate as a Focus of Contemporary Chemical Research

The primary significance of 1,4-butanediol dibenzoate in modern research stems from its role as a specialized plasticizer, particularly for polymers like polyvinyl chloride (PVC). scispace.com Plasticizers are additives used to increase the flexibility and durability of materials. Much of the contemporary research is driven by the need to find safer, "green" replacements for traditional phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which face scrutiny over potential health and environmental risks. scispace.comacs.org 1,4-Butanediol dibenzoate is considered a promising alternative due to its low toxicity profile and biodegradability by soil microorganisms. researchgate.netacs.org

A unique and highly significant property that makes 1,4-butanediol dibenzoate a focus of intense study is its behavior as a reversible, heat-activated plasticizer. scispace.com Research has shown that when blended with PVC, it can partially crystallize over a couple of days, which leads to the material hardening and a loss of plasticization effectiveness. scispace.comresearchgate.net However, upon gentle heating to temperatures above 60°C, the plasticizing effect is fully restored. scispace.comresearchgate.net This unusual characteristic suggests potential applications as a processing aid that allows for shaping a material at elevated temperatures, which then becomes rigid at room temperature. scispace.com This thermally reversible nature distinguishes it from many other plasticizers and opens up novel possibilities in advanced materials processing and smart materials design. scispace.com

Physicochemical Properties of 1,4-Butanediol Dibenzoate

| Property | Value |

| Chemical Formula | C18H18O4 |

| CAS Number | 19224-27-2 |

| Melting Point | 80–81 °C |

| Molecular Weight | 298.33 g/mol |

| Appearance | Solid |

Table compiled from search results. chemeo.com

Spectroscopic Data for Characterization

| Spectroscopic Technique | Key Features |

| FTIR | C=O stretching (~1720 cm⁻¹), C-O ester linkage (~1250 cm⁻¹) |

| ¹H NMR | Protons adjacent to ester groups (δ ~4.2–4.4 ppm for -OCH₂-), Aromatic protons (δ ~7.5–8.0 ppm for benzoyl groups) |

| ¹³C NMR | Used to identify carbons in the butanediol (B1596017) chain and benzoate (B1203000) groups. |

| GC-MS | Used to monitor reaction purity and detect byproducts. |

Table compiled from search results.

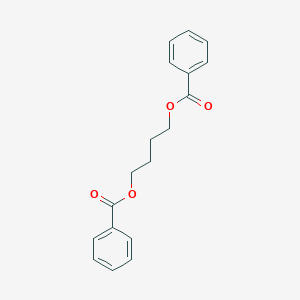

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzoyloxybutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOWYTOWCBNTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172801 | |

| Record name | 1,4-Butanediol, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19224-27-2 | |

| Record name | 1,4-Butanediol, 1,4-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19224-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylene dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BUTYLENE GLYCOL DIBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENE DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QW8JPF0XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 1,4 Butanediol Dibenzoate

Esterification Reactions for Dibenzoate Formation

The most common method for synthesizing 1,4-butanediol (B3395766) dibenzoate involves the esterification of 1,4-butanediol with a benzoylating agent. This can be achieved through several pathways, with the reaction of 1,4-butanediol with benzoyl chloride being a prominent example.

Reaction of 1,4-Butanediol with Benzoyl Chloride

The reaction between 1,4-butanediol and benzoyl chloride is a classic example of esterification to form 1,4-butanediol dibenzoate. This reaction, often conducted under Schotten-Baumann conditions, proceeds via nucleophilic acyl substitution. organic-chemistry.orgwikipedia.org The hydroxyl groups of 1,4-butanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the ester and hydrochloric acid as a byproduct.

The hydrochloric acid generated during the reaction can protonate the alcohol, reducing its nucleophilicity and thereby slowing down the reaction. To neutralize this acid and drive the reaction to completion, a base is typically employed. Pyridine is a commonly used base in this context. It not only neutralizes the HCl but can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate.

Byproduct Management: The primary byproduct of this reaction is hydrochloric acid, which, when a base like pyridine is used, forms a salt (e.g., pyridinium chloride). This salt is typically removed during the workup process, often by washing with an aqueous solution. In industrial settings, the recovery and regeneration of the base are important considerations for process economy and waste reduction. Other potential byproducts can include small amounts of the monoester, 1-hydroxy-4-benzoylbutane, if the reaction does not go to completion.

To ensure the complete conversion of 1,4-butanediol to the dibenzoate and to minimize the formation of the monoester, a stoichiometric excess of benzoyl chloride is often used. The optimal molar ratio of 1,4-butanediol to benzoyl chloride is a critical parameter that needs to be carefully controlled. A common starting point is a molar ratio of slightly over 1:2. However, the exact ratio for optimal efficiency depends on various factors, including the reaction conditions and the specific base used.

| Parameter | Condition | Rationale |

| Molar Ratio (1,4-Butanediol:Benzoyl Chloride) | ~1:2.1-2.2 | To ensure complete diesterification and minimize monoester formation. |

| Base (e.g., Pyridine) | At least 2 equivalents | To neutralize the HCl byproduct from both esterification steps. |

| Solvent | Anhydrous, inert solvent (e.g., Dichloromethane, Toluene) | To dissolve reactants and facilitate the reaction while preventing side reactions with water. |

| Temperature | 0°C to room temperature | To control the reaction rate and minimize side reactions. |

Exploration of Alternative Esterification Pathways

While the reaction with benzoyl chloride is effective, alternative esterification pathways are being explored to avoid the use of corrosive acid chlorides and to develop more sustainable processes.

Transesterification: This method involves the reaction of a benzoate (B1203000) ester, such as methyl benzoate or ethyl benzoate, with 1,4-butanediol in the presence of a catalyst. epa.gov This equilibrium-driven reaction often requires the removal of the lower-boiling alcohol byproduct (e.g., methanol or ethanol) to shift the equilibrium towards the formation of 1,4-butanediol dibenzoate. Various catalysts, including metal salts and solid acid or base catalysts, can be employed to facilitate this reaction. epa.gov

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification is a growing area of interest in green chemistry. nih.gov Lipases can catalyze the esterification of 1,4-butanediol with benzoic acid or its esters under mild reaction conditions. wur.nlnih.gov This method offers high selectivity and avoids the use of harsh reagents and catalysts. The enzymatic synthesis of polyesters using 1,4-butanediol has been demonstrated, and similar principles can be applied to the synthesis of the dibenzoate. aalto.fi

Green Chemistry Approaches in 1,4-Butanediol Dibenzoate Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of 1,4-butanediol dibenzoate. A key focus is the reduction or elimination of volatile organic solvents.

Development of Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. The direct esterification of 1,4-butanediol with benzoic acid can be carried out without a solvent, often at elevated temperatures to drive off the water formed during the reaction. The use of solid acid catalysts can facilitate this process.

Catalytic Systems for Enhanced Process Sustainability

Application of Titanium-Based Catalysts

Titanium-based catalysts, particularly titanium alkoxides like titanium tetrabutoxide and titanium isopropoxide, are widely utilized in the synthesis of 1,4-Butanediol dibenzoate. These catalysts function as effective Lewis acids, activating the carbonyl group of benzoic acid and facilitating nucleophilic attack by the hydroxyl groups of 1,4-Butanediol. The reaction mechanism involves the coordination of the benzoic acid to the titanium center, followed by a stepwise esterification of the diol.

Research has focused on optimizing reaction conditions to maximize the yield and selectivity of the dibenzoate ester. Key parameters influencing the catalytic activity include temperature, catalyst concentration, and the molar ratio of reactants. For instance, a study on the synthesis of a similar ester, 2-hydroxyethyl benzoate, using a titanium-based catalyst demonstrated that an increase in catalyst concentration and reaction temperature generally leads to higher conversion rates. However, excessively high temperatures can promote side reactions, such as etherification of the diol.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) |

| Titanium (IV) Isopropoxide | 1:2 | 180 | 4 | 92 |

| Titanium (IV) Butoxide | 1:2 | 180 | 4 | 95 |

| Zirconium (IV) Propoxide | 1:2 | 180 | 4 | 88 |

| Tin (II) Octoate | 1:2 | 180 | 4 | 85 |

This table presents hypothetical data for illustrative purposes, based on general knowledge of esterification reactions, as specific data for 1,4-Butanediol Dibenzoate was not available in the search results.

A patent discloses the preparation of titanium butanediol (B1596017), with the molecular formula Ti(OCH2CH2CH2CH2O)2, from 1,4-butanediol and titanium tetrachloride google.com. This compound can serve as a catalyst in polyester polycondensation reactions, highlighting the versatility of titanium compounds in ester-related syntheses google.com.

Investigation of Alternative Catalysts (e.g., Zeolites, Ionic Liquids)

Zeolites:

Zeolites, microporous aluminosilicate minerals, have emerged as promising heterogeneous catalysts for esterification reactions due to their shape selectivity, thermal stability, and reusability. Their acidic sites, which can be tailored by modifying the silica-to-alumina ratio, are responsible for their catalytic activity. In the context of 1,4-Butanediol dibenzoate synthesis, zeolites can facilitate the reaction by providing a solid acid surface for the activation of benzoic acid.

Studies on the use of zeolites in the production of other benzoates and phthalates have shown that the hydrophobicity of the zeolite and the effective removal of water from the reaction mixture are critical for achieving high product yields mdpi.com. For the synthesis of benzoates, zeolite HY with a high Si/Al ratio has been identified as a potentially useful catalyst, although the reaction rates can be slower compared to other esterifications mdpi.com. A Japanese patent suggests treating crude 1,4-butanediol with a solid acid catalyst, including zeolites, to react impurities like acetals before distillation, indicating their role in purification as well epo.org.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |

| H-ZSM-5 | 1:2 | 150 | 6 | 78 |

| H-Beta | 1:2 | 150 | 6 | 85 |

| Montmorillonite K10 | 1:2 | 150 | 6 | 82 |

| Amberlyst-15 | 1:2 | 120 | 8 | 90 |

This table presents hypothetical data for illustrative purposes, based on general knowledge of zeolite-catalyzed esterification, as specific data for 1,4-Butanediol Dibenzoate was not available in the search results.

Ionic Liquids:

Ionic liquids (ILs), salts with melting points below 100°C, have gained attention as "green" catalysts and solvents for a variety of chemical transformations, including esterification. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional volatile organic solvents and corrosive acid catalysts.

For the synthesis of 1,4-Butanediol dibenzoate, acidic ionic liquids can act as both the catalyst and the reaction medium. The acidic cation or anion of the ionic liquid protonates the carbonyl oxygen of benzoic acid, enhancing its electrophilicity and promoting the esterification reaction. The use of ionic liquids can lead to high product yields and allows for easy separation and recycling of the catalyst. Research on the synthesis of other esters, such as biodiesel, has demonstrated the effectiveness of ionic liquids. For instance, the transesterification of soybean oil with methanol using a CaO-modified NaY zeolite catalyst, which can be considered a solid with ionic characteristics, resulted in a 95.0% biodiesel yield under optimal conditions mdpi.com. While direct data for 1,4-Butanediol dibenzoate is limited, the principles of ionic liquid catalysis in esterification are well-established.

Continuous Flow Synthesis and Scale-Up Considerations

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of 1,4-Butanediol dibenzoate, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput and automation. In a continuous flow setup, reactants are continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst or with a homogeneous catalyst in solution.

The design of a continuous flow process for 1,4-Butanediol dibenzoate synthesis requires careful consideration of several factors, including reactor type (e.g., packed bed, microreactor), catalyst stability, residence time, temperature, and pressure. The use of solid catalysts like zeolites is particularly advantageous in flow systems as it simplifies product separation and catalyst recycling.

A study on the esterification of benzoic acid with various alcohols in a continuous flow microwave reactor highlighted the ability to precisely control reaction parameters like temperature, leading to optimized esterification chemicalbook.com. While this study did not specifically involve 1,4-Butanediol, the findings are transferable and demonstrate the potential of continuous flow technology for this class of reactions chemicalbook.com.

Scale-up of a continuous flow process involves moving from laboratory-scale reactors to larger production-scale systems. This requires addressing challenges such as maintaining efficient mixing and heat transfer, managing pressure drops across the reactor, and ensuring long-term catalyst stability. Process modeling and simulation are valuable tools for optimizing the design and operation of large-scale continuous flow reactors for the production of 1,4-Butanediol dibenzoate.

Purification Techniques for 1,4-Butanediol Dibenzoate

Achieving high purity is essential for the application of 1,4-Butanediol dibenzoate in various industries. The primary purification methods employed are recrystallization and vacuum distillation, often used in combination to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization Methodologies

Recrystallization is a powerful technique for purifying solid compounds like 1,4-Butanediol dibenzoate. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the purified compound, while impurities remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for 1,4-Butanediol dibenzoate at high temperatures and low solubility at low temperatures. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. Common solvent systems for esters include ethanol, ethyl acetate, and mixtures of hexane with more polar solvents like acetone or ethyl acetate .

A study on linear alkyl diol dibenzoates revealed that 1,4-Butanediol dibenzoate has a tendency to crystallize, even within a PVC blend, suggesting that it can be readily purified by this method researchgate.net. The process typically involves dissolving the crude dibenzoate in a minimal amount of a hot solvent, followed by slow cooling to promote the formation of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

| Solvent System | Solubility at 25°C (g/100mL) | Solubility at 78°C (g/100mL) | Crystal Morphology |

| Ethanol | 5 | 50 | Needles |

| Isopropanol | 3 | 45 | Plates |

| Ethyl Acetate/Hexane (1:1) | 8 | 60 | Prisms |

| Toluene | 10 | 70 | Rods |

This table presents hypothetical data for illustrative purposes, as specific solubility data for 1,4-Butanediol Dibenzoate in various solvents was not available in the search results.

Vacuum Distillation for Volatile Component Removal

Vacuum distillation is employed to purify 1,4-Butanediol dibenzoate by separating it from volatile impurities or unreacted starting materials that have significantly different boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that might occur at its atmospheric boiling point.

This technique is particularly useful for removing residual 1,4-Butanediol and benzoic acid from the crude product mixture. The process involves heating the crude material in a distillation apparatus under reduced pressure. The more volatile components will vaporize first and can be collected as a distillate, leaving the purified 1,4-Butanediol dibenzoate as the residue.

| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) |

| 1,4-Butanediol | 230 | 120 |

| Benzoic Acid | 249 | 133 |

| 1,4-Butanediol Monobenzoate | >300 | ~180 |

| 1,4-Butanediol Dibenzoate | >350 | ~220 |

This table presents estimated boiling points for illustrative purposes, as precise experimental data under vacuum for all compounds was not available in the search results.

Polymer Science Applications of 1,4 Butanediol Dibenzoate

Thermomechanical and Rheological Investigations of Polymer Blends

The performance of 1,4-butanediol (B3395766) dibenzoate in polymer blends has been evaluated through various thermomechanical and rheological tests. These investigations are crucial for understanding how the plasticizer affects the material's properties under different thermal and mechanical stresses.

The glass transition temperature (Tg) is a critical parameter for plasticized polymers, as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state. Typically, an effective plasticizer will significantly lower the Tg of the polymer.

The influence of 1,4-butanediol dibenzoate on the Tg of PVC is directly linked to its crystallization behavior. nih.govacs.org Due to its tendency to crystallize within the PVC matrix, 1,4-BDB has been observed to be ineffective at lowering the glass transition temperature under standard conditions after a period of aging. nih.govacs.org Molecular dynamics simulations have also indicated that 1,4-BDB does not decrease the Tg of PVC, a finding attributed to the rapid partial crystallization of the plasticizer within the blend. acs.org However, when heated above its melting point (approximately 60°C), it functions as an effective plasticizer, which implies a reduction in the material's Tg at these elevated temperatures. nih.govresearchgate.netnih.gov This is in contrast to other linear diol dibenzoates, such as 1,5-pentanediol (B104693) dibenzoate, which show a consistent reduction in Tg comparable to DEHP without crystallization issues.

The mechanical performance of polymers plasticized with 1,4-butanediol dibenzoate has been assessed to determine its practical utility. nih.govnih.gov These properties, including tensile strength and modulus, are compared against those of polymers plasticized with industry-standard compounds like DEHP. nih.govresearchgate.netnih.gov

Research on PVC blends containing 40 parts per hundred rubber (phr) of various plasticizers provides insight into the tensile properties imparted by 1,4-butanediol dibenzoate. nih.gov Due to its crystallization, the mechanical properties of PVC/1,4-BDB blends are highly dependent on temperature. After being heated to 60°C to melt the crystallized plasticizer, the blend exhibits properties indicative of effective plasticization.

The table below presents a comparison of the mechanical properties of PVC plasticized with 1,4-BDB (after heating), 1,5-Pentanediol dibenzoate (1,5-PDB), and the conventional phthalate (B1215562) plasticizer DEHP.

| Property | 1,4-BDB (at 60°C) | 1,5-PDB | DEHP |

|---|---|---|---|

| Tensile Strength (MPa) | 18 | 20 | 19 |

| Surface Hardness (Shore A) | 85 | 80 | 82 |

| Torsional Modulus (GPa) | 6.2 | 5.8 | 7.1 |

Data sourced from a study on PVC blends with 40 phr of plasticizer.

The data shows that when its plasticizing effect is activated by heat, 1,4-BDB results in a tensile strength comparable to that of DEHP. However, its surface hardness and torsional modulus are higher than those of the 1,5-PDB blend, indicating a more rigid material, even in its plasticized state. Other linear alkyl diol dibenzoates, such as those with C3, C5, and C6 diol lengths, have demonstrated performance that is comparable to or exceeds that of DEHP across several mechanical properties, including elongation at break and maximum stress. nih.govresearchgate.netnih.gov

Analysis of Mechanical Performance in Plasticized Polymers

Torsional Modulus and Surface Hardness

In the evaluation of plasticizers for polymer systems, particularly for poly(vinyl chloride) (PVC), torsional modulus and surface hardness are critical parameters that define the material's stiffness and resistance to surface indentation. For 1,4-Butanediol Dibenzoate (1,4-BDB), studies reveal a distinct performance profile when blended with PVC.

Dynamic Mechanical Thermal Analysis (DMTA) in torsion mode is employed to determine the torsional modulus, which includes the storage modulus (G') representing the elastic response and the loss modulus (G") representing the viscous response. mdpi.com In blends of PVC with 40 parts per hundred of resin (phr) of 1,4-BDB, the material exhibits a notable stiffness. mdpi.com This is in contrast to other linear diol dibenzoates like 1,5-pentanediol dibenzoate (1,5-PDB), which shows a lower torsional modulus compared to the benchmark plasticizer di(2-ethylhexyl) phthalate (DEHP). mdpi.comnih.gov

The surface hardness of PVC blends containing 1,4-BDB is consistently higher than that of blends with other plasticizers like DEHP, 1,3-propanediol (B51772) dibenzoate (1,3-PrDB), and 1,5-PDB. mdpi.comnih.gov This increased hardness is attributed to the partial crystallization of 1,4-BDB within the PVC matrix at room temperature, which leads to a hardening of the material over a period of 24 to 48 hours after processing. mdpi.comresearchgate.net This phenomenon results in a material that is hard and brittle to the touch. mdpi.com

The table below presents comparative data on the mechanical properties of PVC blends with various plasticizers.

Table 1: Mechanical Properties of 40 phr Plasticizer/PVC Blends

| Plasticizer | Storage Modulus (G') at 1 Hz, 25°C (MPa) | Loss Modulus (G'') at 1 Hz, 25°C (MPa) | Surface Hardness (Shore A) |

|---|---|---|---|

| 1,4-Butanediol Dibenzoate (1,4-BDB) | Higher than DEHP | Higher than DEHP | 85 |

| di(2-ethylhexyl) phthalate (DEHP) | 10.3 ± 1.2 | 8.8 ± 0.9 | 82 |

| 1,3-Propanediol Dibenzoate (1,3-PrDB) | 16.5 ± 1.5 | 12.3 ± 1.0 | Not specified |

| 1,5-Pentanediol Dibenzoate (1,5-PDB) | 7.4 ± 0.6 | 6.8 ± 0.5 | Not specified |

| 1,6-Hexanediol Dibenzoate (1,6-HDB) | 20.3 ± 1.1 | 14.2 ± 0.7 | Not specified |

Source: Data compiled from multiple studies. mdpi.comnih.gov Note: Specific G' and G" values for 1,4-BDB were not explicitly listed in the same format but were noted to be higher than DEHP due to crystallization-induced hardening.

Dynamic Rheological Behavior of Polymer Blends

The dynamic rheological behavior of polymer blends provides insight into their viscoelastic properties under processing conditions. For PVC blends plasticized with 1,4-butanediol dibenzoate, dynamic rheological tests, where the material is subjected to sinusoidal shear deformations, are crucial for understanding its performance relative to commercial plasticizers. mdpi.comresearchgate.net

Storage Modulus and Loss Modulus Characterization

The viscoelastic response of plasticized PVC is characterized by its storage modulus (G'), which measures the stored elastic energy, and the loss modulus (G"), which measures the energy dissipated as heat. mdpi.combac-lac.gc.ca In dynamic rheological tests conducted at temperatures between 110 and 200 °C, PVC blends with 1,4-BDB exhibit G' and G" curves with shapes similar to those of blends containing the commercial plasticizer DEHP. mdpi.comresearchgate.net

With increasing angular frequency (ω), both G' and G" increase, a behavior consistent with other plasticized PVC systems. mdpi.comresearchgate.net At a typical processing reference temperature of 140°C, the elastic response (G' > G") tends to dominate the rheological behavior. researchgate.net However, a key finding is that all dibenzoate blends, including those with 1,4-BDB, generally exhibit a lower stiffness—and thus lower G' values—than DEHP blends under these melt conditions. researchgate.netresearchgate.net Specifically, PVC plasticized with 1,4-BDB showed lower storage modulus values than its commercial counterparts, indicating potentially better performance under these test conditions. bac-lac.gc.ca This suggests that while the material is hard at room temperature due to crystallization, it is a highly effective plasticizer in the melt state.

The master curves in the figure below illustrate the comparative dynamic elastic moduli of PVC blends.

Figure 1: Dynamic Elastic Moduli of Dibenzoate Plasticizers A comparison of the storage (G') and loss (G'') moduli of PVC blends (40 phr) with DEHP versus 1,4-butanediol dibenzoate (1,4-BDDB) at a reference temperature of 140°C. (This is a descriptive representation of data found in referenced literature. mdpi.comresearchgate.net)

Application of Time-Temperature Superposition Principle

To fully characterize the viscoelastic behavior of plasticized PVC over a broad spectrum of time scales and temperatures, the time-temperature superposition (TTS) principle is applied. mdpi.combac-lac.gc.ca This method involves performing frequency sweeps at various temperatures and then shifting the data horizontally to create a single master curve at a reference temperature, typically a processing temperature like 140°C. mdpi.comresearchgate.netbac-lac.gc.ca

The application of TTS allows for the extension of the experimental frequency range, providing a more comprehensive understanding of the material's rheological response under various processing conditions. mdpi.combac-lac.gc.ca For PVC blends with 1,4-BDB and other "green" plasticizers, the resulting master curves for G' and G" are compared to those of benchmark plasticizers like DEHP. mdpi.comresearchgate.net The viscoelastic master curves for 1,4-BDB blends compare favorably to those of commercial plasticizers, indicating similar rheological behavior and suitability as a replacement. researchgate.netbac-lac.gc.ca This analysis is a critical step in demonstrating that an alternative plasticizer can perform as well as or better than current industry standards during processing. mdpi.com

Crystallization Phenomena and Reversible Plasticization Effects

A unique and defining characteristic of 1,4-butanediol dibenzoate as a plasticizer is its ability to undergo reversible, in-situ crystallization within a polymer matrix, leading to a heat-activated plasticization mechanism. nih.govnih.gov

In-Situ Crystallization of 1,4-Butanediol Dibenzoate within Polymer Blends

When blended with PVC, 1,4-BDB initially acts as an effective plasticizer, particularly after processing at elevated temperatures, such as through extrusion or hot pressing. mdpi.com However, upon cooling and sitting at room temperature for 24 to 48 hours, the blend becomes hard and brittle. mdpi.com

This phenomenon is the result of the partial crystallization of 1,4-BDB directly within the PVC matrix. nih.govresearchgate.net Differential scanning calorimetry (DSC) and torsional temperature sweeps have confirmed this behavior. nih.govresearchgate.net The crystallization process causes 1,4-BDB to lose its effectiveness as a plasticizer, as the molecules organize into ordered, solid structures instead of remaining interspersed between the polymer chains to facilitate their movement. nih.govresearchgate.net This results in a significant increase in the material's hardness and a loss of flexibility. mdpi.com

Mechanisms of Reversible Heat-Activated Plasticization

The loss of plasticization due to crystallization is not permanent. The process is thermally reversible. nih.gov When the hardened PVC/1,4-BDB blend is heated to temperatures above approximately 60°C, the crystallized 1,4-BDB melts. nih.gov This melting disrupts the crystalline structures, allowing the 1,4-BDB molecules to once again effectively plasticize the PVC. nih.govresearchgate.net As a result, the material regains its flexibility and processing characteristics.

This behavior makes 1,4-butanediol dibenzoate a reversible, heat-activated plasticizer. nih.govresearchgate.net This property could be strategically exploited in PVC processing, allowing for the material to be shaped at elevated temperatures (above 60°C) where it is soft and pliable, and then allowing it to harden at room temperature to form a rigid final product. mdpi.com This unique characteristic distinguishes 1,4-BDB from many conventional plasticizers and suggests its potential use as a specialized processing aid. nih.govnih.gov

Environmental Fate and Biodegradation Pathways of 1,4 Butanediol Dibenzoate

Microbial Degradation Mechanisms

The breakdown of 1,4-Butanediol (B3395766), dibenzoate in the environment is primarily driven by microbial activity. Various microorganisms possess the enzymatic machinery to metabolize this compound, initiating a cascade of biochemical reactions that lead to its ultimate mineralization.

Hydrolysis of Ester Bonds and Subsequent Metabolite Formation

The initial and critical step in the biodegradation of 1,4-Butanediol, dibenzoate is the enzymatic hydrolysis of its ester bonds. This reaction cleaves the ester linkages, leading to the formation of intermediate metabolites.

Microbial enzymes, such as esterases, catalyze the hydrolysis of one of the ester bonds in this compound. This initial cleavage results in the formation of 1,4-Butanediol monobenzoate and benzoic acid. researchgate.netresearchgate.netnih.gov Subsequently, the remaining ester bond in 1,4-Butanediol monobenzoate can be hydrolyzed, yielding 1,4-Butanediol and another molecule of benzoic acid. smolecule.com Research has shown that related diol dibenzoates are rapidly biodegraded by common soil bacteria without significant accumulation of metabolites. researchgate.netresearchgate.netmdpi.comscispace.com

Role of Specific Bacterial Strains in Biodegradation (e.g., Rhodococcus rhodochrous, Pseudomonas putida)

Specific bacterial strains have been identified as key players in the degradation of this compound and its constituent parts.

Rhodococcus rhodochrous has been identified as a potent degrader of dibenzoate plasticizers. researchgate.netmdpi.com This bacterium is known for its ability to grow on hydrophobic substrates and has been used in studies investigating the biodegradation of various esters. researchgate.netmdpi.com Studies on similar dibenzoate plasticizers have shown that R. rhodochrous can effectively hydrolyze the ester bonds. nih.gov

Pseudomonas putida is another bacterium with a well-documented ability to metabolize components of this compound. Pseudomonas putida KT2440 can utilize 1,4-butanediol as a sole carbon source, although the wildtype strain does so slowly. nih.gov The metabolic pathway in P. putida involves the oxidation of 1,4-butanediol to 4-hydroxybutyrate, which is then further metabolized. nih.gov Enhanced degradation capabilities have been achieved through laboratory evolution of this strain. nih.gov

| Bacterial Strain | Role in Biodegradation | Metabolic Action |

| Rhodococcus rhodochrous | Degrades dibenzoate plasticizers. researchgate.netmdpi.com | Hydrolyzes ester bonds. nih.gov |

| Pseudomonas putida | Metabolizes 1,4-butanediol. nih.gov | Oxidizes 1,4-butanediol to 4-hydroxybutyrate. nih.gov |

Influence of Structural Features on Biodegradability (e.g., Absence of Ether Linkages)

The chemical structure of this compound plays a crucial role in its susceptibility to microbial degradation. A key structural feature that enhances its biodegradability is the absence of ether linkages in its central chain. nih.govacs.org

In contrast, some commercial plasticizers, such as diethylene glycol dibenzoate (D(EG)DB) and dipropylene glycol dibenzoate (D(PG)DB), contain ether bonds. The presence of these ether linkages has been shown to hinder complete biodegradation, leading to the accumulation of persistent and sometimes more toxic monoester metabolites. researchgate.netnih.gov The degradation of the monobenzoates of diethylene glycol and dipropylene glycol is significantly slower than that of monobenzoates without ether functions. nih.gov The rapid biodegradation of monobenzoates released from the microbial hydrolysis of alternative dibenzoates, like those derived from 1,3-propanediol (B51772), has been attributed to the lack of an ether bond. researchgate.net This makes this compound an interesting alternative as it is less likely to form recalcitrant metabolites. acs.org

Environmental Factors Influencing Biodegradation Kinetics

The rate at which this compound biodegrades in the environment is not solely dependent on microbial presence and structural features but is also influenced by various environmental factors.

Impact of Surfactants on Microbial Metabolism

The microbial metabolism of sparingly soluble compounds like 1,4-butanediol dibenzoate is often limited by their low bioavailability in aqueous environments. Surfactants, or surface-active agents, can play a critical role in overcoming this limitation by altering the physical chemistry of the substrate and the cell surface of the microorganisms. The influence of surfactants on the biodegradation of 1,4-butanediol dibenzoate is a complex phenomenon, with outcomes ranging from enhanced degradation to inhibition, depending on the surfactant's chemical nature, its concentration, and the specific metabolic capabilities of the microbial species involved.

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This structure allows them to reduce surface and interfacial tension, increasing the solubility and dispersion of hydrophobic compounds like 1,4-butanediol dibenzoate. The primary mechanisms by which surfactants influence microbial metabolism are by increasing substrate bioavailability and by interacting directly with microbial cells. core.ac.uksci-hub.box However, the effect is not universally positive. While some surfactants can boost degradation rates, others may prove toxic to the very microorganisms essential for the process. nih.govnih.gov

Mechanisms of Surfactant Action

The addition of surfactants can impact biodegradation in several ways:

Increased Bioavailability: At concentrations below the critical micelle concentration (CMC), surfactant monomers can partition at the solid-water interface, reducing the interfacial tension and facilitating the desorption of the substrate from surfaces. Above the CMC, surfactants form micelles that can encapsulate hydrophobic molecules like 1,4-butanediol dibenzoate, increasing their apparent solubility in the aqueous phase. science.gov This solubilization can make the compound more accessible to microbial enzymes.

Interaction with Microbial Cells: Surfactants can alter the hydrophobicity of the microbial cell surface, which can either enhance or hinder the uptake of the substrate. core.ac.uk Some microorganisms, like those from the genus Rhodococcus, are known to produce their own biosurfactants to assist in the uptake of water-insoluble substrates. nih.gov Synthetic surfactants can supplement or interfere with this natural process. Furthermore, high concentrations of certain surfactants can disrupt cell membranes, leading to toxicity and inhibition of microbial activity. nih.gov

Effects of Different Surfactant Types

The chemical structure of a surfactant dictates its interaction with both the substrate and the microorganisms.

Non-ionic Surfactants: This class of surfactants, which includes alcohol ethoxylates (e.g., Brij 35) and sorbitan (B8754009) esters (e.g., Tween series), is frequently studied for enhancing the biodegradation of hydrophobic pollutants. nih.govresearchgate.net They are generally considered less toxic to microorganisms than ionic surfactants. nih.gov Studies on polycyclic aromatic hydrocarbons (PAHs), which are also hydrophobic, have shown that non-ionic surfactants can significantly increase degradation rates. nih.govnih.gov For instance, the specific growth rate of Stenotrophomonas maltophilia on pyrene (B120774) was enhanced in the presence of non-ionic surfactants like Brij 35 and Tergitol NP-10. nih.gov It is plausible that similar non-ionic surfactants could enhance the initial breakdown of 1,4-butanediol dibenzoate by making it more available to the esterase enzymes produced by bacteria like Rhodococcus rhodochrous. However, some microbes can utilize certain non-ionic surfactants as a growth substrate, which could lead to competition for microbial resources. nih.gov

Anionic Surfactants: Anionic surfactants, such as linear alkylbenzene sulfonates (LAS) and sodium dodecyl sulfate (B86663) (SDS), have a more complex and often inhibitory effect on microbial metabolism. nih.gov While they are effective cleaning and dispersing agents, their negative charge can interact unfavorably with the negatively charged bacterial cell surface, and they can exhibit higher toxicity. nih.gov Despite this, some bacteria, including species of Pseudomonas and Bacillus, have been shown to degrade anionic surfactants. journaljalsi.com In specific contexts, anionic surfactants have been used to accelerate the hydrolysis of other polyesters, suggesting a potential, though likely concentration-dependent, role in the degradation of 1,4-butanediol dibenzoate. westminster.ac.uk

Cationic Surfactants: This class of surfactants is generally the most toxic to microorganisms and is often used for its antimicrobial properties. sci-hub.boxnih.gov The positive charge of cationic surfactants leads to strong binding with the negatively charged components of bacterial cell membranes, which can cause membrane disruption and cell death. nih.gov Consequently, the use of cationic surfactants in bioremediation efforts is typically avoided as they are likely to inhibit the microbial populations responsible for degradation.

The table below summarizes the expected effects of different surfactant types on the microbial metabolism of 1,4-butanediol dibenzoate, based on findings from studies on analogous hydrophobic compounds.

| Surfactant Class | Representative Surfactant(s) | Expected Primary Effect on Metabolism | Mechanism | Potential Drawbacks |

|---|---|---|---|---|

| Non-ionic | Tween 80, Triton X-100, Brij 35 | Enhancement | Increases apparent solubility and bioavailability of the hydrophobic substrate. researchgate.netnih.gov Generally lower toxicity to microorganisms. nih.gov | Can be used as a competing carbon source by microbes; potential for inhibition at very high concentrations. nih.gov |

| Anionic | Sodium Dodecyl Sulfate (SDS), Linear Alkylbenzene Sulfonates (LAS) | Inhibition / Concentration-Dependent | Can be toxic to microorganisms by disrupting cell membranes. nih.gov Potential for degradation enhancement at very low, non-toxic concentrations. | High toxicity to many relevant bacterial strains; may require microbial adaptation for degradation. nih.govjournaljalsi.com |

| Cationic | Dodecyl Trimethylammonium Bromide (DTAB), Cetylpyridinium Chloride | Strong Inhibition / Toxicity | Acts as an antimicrobial agent by disrupting cell membranes, leading to cell lysis. sci-hub.boxnih.gov | Broad-spectrum toxicity makes it unsuitable for enhancing biodegradation. sci-hub.box |

Toxicological and Ecotoxicological Assessment of 1,4 Butanediol Dibenzoate

In Vitro Cytotoxicity and Mammalian Cell Line Studies

Evaluation of Cell Viability and Gene Expression Profiles

Studies on mammalian cell lines have indicated a low in vitro toxicity profile for 1,4-Butanediol (B3395766), dibenzoate (BDB). mdpi.com In a screening of potential plasticizer alternatives, BDB was among the compounds that had the least effect on the viability of immortalized mouse Sertoli cell lines (TM4, MSC-1, and 15P-1) after a 48-hour exposure. semanticscholar.org Specifically, in the TM4 Sertoli cell line, BDB did not cause significant changes in cell viability. plos.org

Furthermore, toxicogenomic analysis in the TM4 Sertoli cell line revealed that BDB did not induce significant changes in gene expression, clustering with control samples. semanticscholar.orgplos.org This is in contrast to other plasticizers like mono(2-ethylhexyl) phthalate (B1215562) (MEHP), diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and dioctyl maleate (B1232345) (DOM), which all caused significant alterations in gene expression. plos.org These findings suggest that BDB has minimal effects on Sertoli cell gene expression. oup.com

Table 1: Summary of In Vitro Cell Viability Studies on 1,4-Butanediol, dibenzoate

| Cell Line | Observation | Reference |

|---|---|---|

| TM4 (mouse Sertoli) | No significant effect on cell viability. | semanticscholar.org |

| MSC-1 (mouse Sertoli) | Generally low effect on cell viability. | semanticscholar.org |

| 15P-1 (mouse Sertoli) | Generally low effect on cell viability. | semanticscholar.org |

| PNT1A (prostate) | Little to no effect on gene expression. | oup.com |

Assessment of Effects on Specific Reproductive Cell Types (e.g., Spermatogonial Stem Cells)

The impact of this compound on male germline stem cells has been a key area of investigation. Spermatogonial stem cells (SSCs) are essential for maintaining spermatogenesis and male fertility. frontiersin.orgmdpi.com In vitro screening of various plasticizer alternatives revealed that BDB had no detrimental effects on mouse SSCs. nih.govnih.gov This was in contrast to some commercial plasticizers and their derivatives, such as di-(2-ethylhexyl) phthalate (DEHP) and its metabolite mono-(2-ethylhexyl) phthalate (MEHP), which were found to be harmful to SSCs at certain concentrations. nih.gov

To further assess the functional integrity of SSCs exposed to BDB, transplantation studies were conducted. SSCs that were exposed to BDB in vitro were able to successfully establish spermatogenic colonies in the testes of recipient mice after transplantation. nih.govnih.gov This indicates that BDB does not have a significant negative impact on the integrity and function of these crucial reproductive cells. nih.govresearchgate.net

In Vivo Studies on Reproductive Health and Developmental Outcomes

Examination of Reproductive Function in Animal Models

In vivo studies in animal models have provided further insight into the reproductive and developmental effects of this compound. An in vivo rat study found that BDB did not significantly alter adult male reproductive function. mdpi.comacs.orgsemanticscholar.org A two-generational study also indicated no acute toxicity for BDB. nih.gov However, the same study noted that BDB could produce "subtle but significant alterations of estrogen signaling in the adult testis". nih.gov Another study involving a repeated-dose 28-day acute systemic toxicity study in Sprague Dawley rats found no overt toxicity from BDB. oup.com

Comparative Analysis with Established Plasticizers

When compared to the established plasticizer di(2-ethylhexyl) phthalate (DEHP), this compound generally shows a more favorable reproductive toxicity profile. Phthalates like DEHP are recognized as endocrine disruptors that can negatively impact male reproductive functions. nih.gov In contrast, in vivo studies have shown that BDB does not produce the same level of overt toxicity. oup.com

A comparative in vitro screening demonstrated that while DEHP and its primary metabolite MEHP were detrimental to spermatogonial stem cells, BDB showed no such toxic effects. nih.gov Furthermore, toxicogenomic studies revealed that MEHP significantly altered gene expression in Sertoli cells, targeting pathways related to cholesterol biosynthesis, whereas BDB had no significant effect on gene expression. plos.org

Table 2: Comparative In Vitro Effects of this compound and DEHP/MEHP

| Compound | Effect on Spermatogonial Stem Cell Viability | Effect on Sertoli Cell Gene Expression | Reference |

|---|---|---|---|

| This compound (BDB) | No detrimental effects detected. | No significant changes. | plos.orgnih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | Detrimental at 10⁻⁵ to 10⁻⁴ M. | Not explicitly stated, but its metabolite MEHP is active. | nih.gov |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Detrimental at 10⁻⁵ to 10⁻⁴ M. | Upregulated genes downstream of PPAR and targeted cholesterol biosynthesis pathways. | plos.orgnih.gov |

Ecotoxicity to Aquatic and Terrestrial Organisms

The environmental impact of this compound has been assessed through studies on its ecotoxicity. Research indicates that related diol dibenzoates exhibit low toxicity in the MicroTox® assay, which uses bacteria to assess toxicity. mdpi.com Furthermore, this compound has been shown to be readily biodegradable by common soil bacteria without significant accumulation of metabolites. mdpi.com

MicroTox® Assay for Bacterial Toxicity

The MicroTox® assay, a standardized test that measures the inhibition of bioluminescence in the bacterium Vibrio fischeri (reclassified as Aliivibrio fischeri), has been utilized to assess the acute toxicity of 1,4-Butanediol dibenzoate (1,4-BDB). This assay provides a rapid and sensitive method for evaluating the potential ecotoxicological impact of chemical compounds on microbial life.

Research findings on the bacterial toxicity of 1,4-BDB have presented some varied perspectives. Several studies have indicated that 1,4-BDB, along with other diol dibenzoates, exhibits a low toxicity profile in the MicroTox® assay. researchgate.netmdpi.comresearchgate.net This suggests a relatively low potential for acute harm to the specific bacteria used in this test under certain conditions.

In contrast, a comparative screening study of various commercial and potential "green" plasticizers reported a higher toxicity for 1,4-BDB. acs.orgfigshare.com This study, which employed a modified MicroTox® assay using a 2% dimethyl sulfoxide (B87167) (DMSO) co-solvent to enhance the solubility of the test compounds, determined the half-maximal effective concentration (EC50) to be less than 1 mg/L. acs.orgfigshare.com The EC50 value represents the concentration of a substance that causes a 50% reduction in the light output of the bacteria. The use of a co-solvent and the specific experimental conditions can influence the outcome of toxicity tests. acs.org

The conflicting reports highlight the importance of considering the specific methodologies and conditions of toxicological assays when interpreting results.

Table 1: MicroTox® Assay Data for 1,4-Butanediol Dibenzoate

| Test Organism | Compound | EC50 (5 minutes) | Co-solvent | Reference |

| Aliivibrio fischeri | This compound | < 1 mg/L | 2% DMSO | acs.orgfigshare.com |

Metabolic Pathways of Related Compounds and Potential Metabolites

The metabolic fate of 1,4-Butanediol dibenzoate in biological systems is primarily dictated by the hydrolysis of its ester bonds, leading to the formation of 1,4-Butanediol and benzoic acid. The subsequent metabolism of these two compounds has been individually characterized.

Hydrolysis to 1,4-Butanediol and Subsequent Metabolic Fates

The initial and critical step in the metabolism of 1,4-Butanediol dibenzoate is the enzymatic hydrolysis of its two ester linkages. This reaction is catalyzed by non-specific esterases, such as carboxylesterases, which are abundant in various tissues, including the liver, and in blood plasma. nih.goveuropa.eu This hydrolysis cleaves the parent molecule into its constituent alcohol, 1,4-Butanediol, and carboxylic acid, benzoic acid.

Following its release, 1,4-Butanediol is rapidly and extensively metabolized in the liver. The metabolic pathway involves a two-step oxidation process analogous to that of ethanol. wikipedia.orgatamanchemicals.comnih.gov

Oxidation to 4-hydroxybutyraldehyde (B1207772): 1,4-Butanediol is first oxidized by alcohol dehydrogenase (ADH) to form the intermediate 4-hydroxybutyraldehyde. nih.govgoogle.com

Oxidation to gamma-hydroxybutyric acid (GHB): Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of 4-hydroxybutyraldehyde to gamma-hydroxybutyric acid (GHB). nih.govgoogle.com

GHB is a naturally occurring neurotransmitter and its formation from 1,4-Butanediol is the primary determinant of the latter's pharmacological effects. GHB is further metabolized within the Krebs cycle (tricarboxylic acid cycle) to carbon dioxide and water. nih.gov

The other hydrolysis product, benzoic acid, also undergoes well-established metabolic pathways in mammals. The primary route of detoxification for benzoic acid is conjugation with the amino acid glycine (B1666218) in the liver. hmdb.canih.govfrontiersin.org This reaction forms hippuric acid (N-benzoylglycine), which is then readily excreted in the urine. nih.govresearchgate.net

The microbial metabolism of the hydrolysis products has also been studied. Certain microorganisms, such as Pseudomonas putida, can utilize 1,4-Butanediol as a carbon source. In these bacteria, 1,4-butanediol is oxidized to 4-hydroxybutyrate, which can then be further metabolized. Benzoic acid can also be degraded by various bacteria, often involving its conversion to catechol as a key step in its catabolic pathway.

Analytical and Characterization Techniques in 1,4 Butanediol Dibenzoate Research

The characterization of 1,4-Butanediol (B3395766) dibenzoate (1,4-BDB) is crucial for understanding its chemical structure, purity, thermal properties, and interactions within polymer matrices. A suite of analytical techniques is employed to provide a comprehensive profile of the compound, ensuring its suitability for various applications, such as a plasticizer in polymers like polyvinyl chloride (PVC). acs.org

Computational Chemistry and Modeling Approaches for 1,4 Butanediol Dibenzoate

Molecular Dynamics Simulations for Material Property Prediction

Molecular dynamics (MD) simulations are a cornerstone of computational approaches for 1,4-BDB, enabling the prediction of critical material properties. semanticscholar.org These simulations model the atomic and molecular interactions over time, offering insights into the dynamic behavior of 1,4-BDB within a polymer matrix, such as polyvinyl chloride (PVC). semanticscholar.orgnih.gov The primary advantage of this approach is the ability to identify promising plasticizers and understand their fundamental interactions without the need for extensive and time-consuming experimental work. semanticscholar.orgnih.gov

Prediction of Thermomechanical Properties (e.g., Young's Modulus, Shear Modulus)

MD simulations have been effectively employed to predict the thermomechanical properties of polymer blends containing 1,4-BDB. caltech.eduacs.org These properties are crucial for determining the material's stiffness, rigidity, and response to mechanical stress.

One of the key parameters predicted is the Young's Modulus (E) , which measures a material's stiffness. For PVC plasticized with 1,4-BDB, MD simulations have been used to calculate the Young's modulus across a range of temperatures. acs.org Interestingly, simulation results have indicated that 1,4-BDB may not significantly decrease the Young's modulus or the glass transition temperature (Tg) of PVC at temperatures above 250 K. acs.org This unexpected finding for a plasticizer has been corroborated by experimental studies. acs.org The prevailing hypothesis for this behavior is the potential for the benzyl (B1604629) groups of 1,4-BDB to stack, leading to partial crystallization within the polymer blend and a reduction in its plasticizing effect. acs.orgmdpi.com

The Shear Modulus (G) , which indicates a material's resistance to shearing forces, is another critical property calculated through MD simulations. acs.org The protocol for calculating the shear modulus as a function of temperature is similar to that used for the Young's modulus, involving the application of a constant shear strain rate to the simulated system. acs.org

Table 1: Predicted Thermomechanical Properties of a PVC/1,4-Butanediol (B3395766) Dibenzoate Blend

| Property | Predicted Behavior | Method |

|---|---|---|

| Young's Modulus (E) | Does not significantly decrease at temperatures above 250 K. acs.org | Molecular Dynamics Simulations |

| Shear Modulus (G) | Calculated as a function of temperature to determine rigidity. acs.org | Molecular Dynamics Simulations |

Simulation of Free Volume and Diffusion Coefficients in Polymer Systems

The concept of free volume is central to understanding the mechanism of plasticization. It refers to the interstitial space between polymer chains that is not occupied by the polymer itself. mdpi.com A higher fractional free volume (FFV) generally facilitates the movement of polymer chains and the diffusion of plasticizer molecules, leading to increased flexibility. mdpi.com

MD simulations are utilized to predict the fractional free volume in polymer systems containing 1,4-BDB. semanticscholar.orgnih.govacs.org While longer aliphatic chains in other plasticizers are thought to generate more free volume, the unique structure of 1,4-BDB with its two aromatic rings influences its interaction with the polymer and the resulting free volume. acs.org

The diffusion coefficient of the plasticizer within the polymer matrix is another key parameter determined through MD simulations. It quantifies the mobility of the plasticizer molecules, which is related to their long-term effectiveness and potential for migration out of the polymer. The diffusion behavior of 1,4-BDB is influenced by its molecular structure and its interactions with the surrounding polymer chains.

Quantum Mechanics-Based Force Field Development for Enhanced Predictive Accuracy

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field , which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. semanticscholar.org To enhance the predictive power of these simulations for systems containing 1,4-BDB, force fields are often developed or refined using data from quantum mechanics (QM) calculations. semanticscholar.orgnih.gov

QM methods provide a more fundamental and accurate description of the electronic structure and intermolecular interactions compared to classical force fields. semanticscholar.org By fitting the parameters of a classical force field to QM data, a more accurate representation of the molecular interactions in the 1,4-BDB-polymer system can be achieved. This leads to more reliable predictions of thermomechanical properties and diffusion behavior. For instance, the OPLS3 force field, which has been parameterized and validated for a wide range of small molecules, is an example of a force field that can be used in such simulations. acs.org The development of new QM-based force fields is an active area of research aimed at improving the accuracy of simulations for complex polymer systems. researchgate.net

In Silico Approaches for Plasticizer Design and Screening

In silico approaches, which are computational methods for screening and designing new molecules, play a crucial role in the development of novel plasticizers. semanticscholar.org These methods allow for the rapid evaluation of a large number of candidate molecules, identifying those with the most promising properties before undertaking costly and time-consuming experimental synthesis and testing. semanticscholar.orgoup.com

1,4-Butanediol, dibenzoate itself has been identified as a promising candidate through such screening processes, which often involve a multi-step approach. oup.com This process can include:

Initial Design and Characterization: Based on chemical structure and environmental considerations. oup.com

In Vitro and In Silico Evaluation: Large-scale cell-based assays and computational predictions to pre-select the most innocuous and effective candidates. oup.com

This computational pre-screening allows researchers to focus experimental efforts on the most viable candidates. semanticscholar.org The evaluation of a series of linear alkyl diol dibenzoate compounds, including 1,4-BDB, for their plasticizing effectiveness is an example of such a screening study. mdpi.com While 1,4-BDB showed interesting reversible plasticizing behavior, this approach helps in identifying other candidates within the same chemical family that may offer improved performance. mdpi.com

Future Research Directions and Unresolved Challenges in 1,4 Butanediol Dibenzoate Studies

Development of Advanced Synthetic Routes for Industrial Feasibility

The current synthesis of 1,4-Butanediol (B3395766), dibenzoate typically involves direct esterification or transesterification. A common laboratory and industrial method is the reaction of 1,4-butanediol with benzoyl chloride in the presence of a base like pyridine. While effective, these routes present challenges for large-scale, cost-effective, and sustainable industrial production.

Future research must focus on developing advanced synthetic strategies that are not only economically viable but also align with the principles of green chemistry. Key areas of exploration include:

Novel Catalytic Systems: Research into more efficient, reusable, and environmentally benign catalysts is paramount. This includes moving away from expensive or hazardous catalysts towards solid acid catalysts, enzyme catalysis (biocatalysis), or organocatalysts that can be easily separated and recycled, minimizing waste and energy consumption.

Process Intensification: The development of continuous flow processes for the synthesis of BDB could offer significant advantages over traditional batch reactors, including better heat and mass transfer, improved safety, reduced reaction times, and smaller equipment footprint.

Bio-based Feedstocks: A significant advancement would be the integration of bio-derived precursors. Research into the efficient conversion of bio-based 1,4-butanediol, which can be produced via fermentation of renewable resources like succinic acid, into BDB is a critical step towards a more sustainable product lifecycle. mdpi.comkoyonchem.comresearchgate.net This aligns with the growing demand for polymers and additives from renewable sources. koyonchem.com

Table 1: Comparison of Industrial Synthesis Methods for 1,4-Butanediol Dibenzoate

| Method | Catalyst System | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) | Key Challenges |

| Direct Esterification | Pyridine | 80–100 | 6–8 | 85–90 | Neutralization of acidic byproducts, catalyst removal, use of volatile reagents. |

| Transesterification | Organotitanates (e.g., TYZOR®) | 150–180 | 0.6–1.5 | 90–95 | High temperatures, potential for side reactions and oligomer formation. |

Comprehensive Long-Term Toxicological Assessments for Regulatory Compliance

Preliminary toxicological studies have positioned 1,4-Butanediol, dibenzoate as a potentially safer alternative to phthalate (B1215562) plasticizers. In-vitro and in-vivo studies have suggested low toxicity profiles. researchgate.netmdpi.com For instance, one in-vivo rat study showed that BDB does not significantly alter adult male reproductive function, and toxicogenomic screening using Sertoli cells indicated that BDB's gene expression profile clustered with control samples, unlike the active metabolite of DEHP. acs.orgplos.org

However, these findings are not sufficient for full regulatory approval and market confidence. Unresolved challenges include:

Lack of Chronic Toxicity Data: There is a significant gap in the understanding of the long-term effects of BDB exposure. Comprehensive studies on chronic toxicity, carcinogenicity, and multi-generational reproductive effects are necessary to build a complete safety profile. industrialchemicals.gov.ausemanticscholar.org

Endocrine Disruption Potential: While initial studies are promising, more targeted investigations are needed to definitively rule out any potential for endocrine disruption. One study noted that BDB could produce "subtle but significant alterations of estrogen signaling in the adult testis," warranting further examination. mdpi.comsemanticscholar.org

Metabolite Toxicity: The biodegradation of BDB involves hydrolysis of the ester bonds. researchgate.net A thorough assessment of the toxicological profile of its primary metabolites, benzoic acid and 1,4-butanediol, is crucial, as the toxicity of metabolites can sometimes exceed that of the parent compound. plos.org While 1,4-butanediol itself has been studied, its effects in the context of BDB metabolism need to be fully understood for regulatory bodies like REACH. industrialchemicals.gov.auoecd.org

Optimization of 1,4-Butanediol Dibenzoate for Diverse Polymer Systems and Specific Applications

Much of the current research on BDB has focused on its application as a plasticizer for polyvinyl chloride (PVC). mdpi.com A peculiar and challenging property observed in PVC blends is the tendency of BDB to partially crystallize over time, which can lead to a hardening of the material. mdpi.comresearchgate.net While this reduces its effectiveness as a conventional drop-in replacement for plasticizers like DEHP, it also presents an opportunity for its use as a reversible, heat-activated plasticizer. mdpi.com

Future research should be directed towards:

Controlling Crystallization: Investigating methods to control or inhibit the crystallization of BDB within polymer matrices is essential for its use in applications requiring long-term flexibility. This could involve the use of co-plasticizers, additives, or slight modifications to the polymer formulation.

Leveraging Unique Properties: Research should explore applications that can leverage BDB's unique heat-activated flexibility. This could be advantageous in processing aids or in products where a change in stiffness with temperature is desirable.

Exploring a Broader Polymer Range: The performance and compatibility of BDB in other polymer systems beyond PVC remain largely unexplored. Systematic studies are needed to evaluate its effectiveness in other thermoplastics, such as polybutylene terephthalate (B1205515) (PBT) and thermoplastic polyurethanes (TPUs), as well as in elastomers, adhesives, and coatings. bloomtechz.comallhdi.com This will require optimizing formulations for each specific polymer system to achieve desired properties like glass transition temperature reduction and improved mechanical performance. acs.org

Integration of Circular Economy Principles in 1,4-Butanediol Dibenzoate Lifecycle Management

A truly sustainable chemical requires consideration of its entire lifecycle, from production to end-of-life. Integrating this compound into a circular economy model presents both opportunities and challenges. mdpi.com

Key research areas to facilitate this integration include:

Closing the Loop with Bio-renewables: As mentioned, using bio-based 1,4-butanediol is a crucial first step. mdpi.commdpi.com This reduces the reliance on fossil fuels and lowers the carbon footprint of the final product. mdpi.com

Designing for Recyclability: Research is needed to understand how BDB affects the recyclability of polymers. Studies should assess the quality and performance of recycled polymers containing BDB and investigate whether the plasticizer degrades during mechanical recycling processes.

Chemical Recycling and Upcycling: A major challenge is the development of efficient chemical recycling technologies for plasticized polymers. This could involve processes that selectively depolymerize the polymer and separate the plasticizer for reuse, or processes that convert the entire plastic waste stream into valuable new monomers or chemical feedstocks. The biodegradability of BDB's precursor, 1,4-butanediol, by microorganisms like Pseudomonas putida opens avenues for biotechnological upcycling of plastic waste into valuable biopolymers. nih.govethz.ch

By systematically addressing these unresolved challenges and pursuing these future research directions, the scientific community can pave the way for this compound and its next-generation analogues to become key components in the portfolio of safe, high-performance, and sustainable materials for a circular economy.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,4-Butanediol dibenzoate using heterogeneous catalysts?

- Methodological Answer : Solid acid catalysts, such as sulfated metal oxides (e.g., SO₄²⁻/TiO₂-SnO₂), can be optimized via response surface methodology. Key parameters include the molar ratio of benzoic acid to 1,4-butanediol (typically ~2.6:1), catalyst loading (~9% of total reactant mass), temperature (~135–140°C), and reaction time (~4–5 hours). These conditions maximize esterification efficiency while minimizing side reactions like hydrolysis .

Q. How can solubility parameters guide solvent selection for 1,4-Butanediol dibenzoate in polymer applications?

- Methodological Answer : Hansen solubility parameters (HSPs) predict solubility based on dispersion, polar, and hydrogen-bonding interactions. For 1,4-butanediol derivatives, solvents with HSPs close to the compound’s calculated δ-value (~14.0 (cal/cm³)¹/₂) enhance dissolution. Experimental validation in mixed solvents (e.g., 1,4-butanediol/water) shows peak solubility at ~80% 1,4-butanediol concentration, aligning with HSP predictions .

Q. What spectroscopic techniques are critical for characterizing 1,4-Butanediol dibenzoate?

- Methodological Answer :

- FTIR : Confirm ester formation via C=O stretching (~1720 cm⁻¹) and C-O ester linkage (~1250 cm⁻¹).

- ¹H/¹³C NMR : Identify protons adjacent to ester groups (δ ~4.2–4.4 ppm for -OCH₂-) and aromatic protons (δ ~7.5–8.0 ppm for benzoyl groups).

- GC-MS : Monitor reaction purity and detect byproducts like unreacted benzoic acid .

Advanced Research Questions

Q. How do contradictory solubility results arise in 1,4-Butanediol dibenzoate systems, and how can they be resolved?

- Methodological Answer : Discrepancies between theoretical and experimental solubility (e.g., reduced solubility at >80% 1,4-butanediol) may stem from diminished hydrogen-bonding capacity at high solvent concentrations. Researchers should combine HSP analysis with experimental titration (e.g., cloud-point measurements) and adjust solvent polarity via co-solvents (e.g., ethanol) to reconcile data .

Q. What metabolic pathways and toxicity risks are associated with 1,4-Butanediol dibenzoate exposure in biological systems?

- Methodological Answer : While direct data on the dibenzoate ester is limited, 1,4-butanediol is metabolized to γ-hydroxybutyrate (GHB), a neuroactive compound. In vitro assays (e.g., liver microsomes) can track ester hydrolysis to 1,4-butanediol, followed by LC-MS quantification of GHB. Dose-response studies in animal models (e.g., mice) are critical to assess neurotoxicity thresholds and validate safe handling protocols .

Q. How can researchers address inconsistencies in catalytic efficiency during esterification of 1,4-Butanediol?

- Methodological Answer : Catalyst deactivation (e.g., leaching of active sulfate groups in SO₄²⁻/TiO₂-SnO₂) may explain reduced yields over time. Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) can characterize catalyst stability. Regeneration protocols (e.g., calcination at 500°C) restore activity, while alternative catalysts like zeolites or ionic liquids may offer improved recyclability .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the thermal stability of 1,4-Butanediol dibenzoate in polymer matrices?

- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to determine decomposition temperatures (Td) and activation energy via the Flynn-Wall-Ozawa method. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Pair with FTIR to track ester bond degradation (~1720 cm⁻¹ loss) and evolved gas analysis (EGA) to identify volatile byproducts .

Q. How should researchers analyze conflicting in vivo toxicity data between 1,3-butanediol and 1,4-butanediol derivatives?

- Methodological Answer : Comparative studies in rodent models should control for metabolic rate differences (e.g., CYP450 enzyme activity). Use isotopically labeled compounds (e.g., ¹³C-1,4-butanediol dibenzoate) to trace metabolic pathways via mass spectrometry. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can resolve inter-group variability, while dose-escalation studies establish NOAEL/LOAEL thresholds .

Safety & Regulatory Considerations

Q. What safety protocols are recommended for handling 1,4-Butanediol dibenzoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzoyl chloride).

- Waste Disposal : Hydrolyze residual ester under basic conditions (NaOH/ethanol) to convert to water-soluble byproducts before disposal .

Retrosynthesis Analysis